molecular formula C17H10O9 B1197349 4,4'-Carbonyldiphthalic acid CAS No. 2479-49-4

4,4'-Carbonyldiphthalic acid

Cat. No.: B1197349
CAS No.: 2479-49-4
M. Wt: 358.3 g/mol
InChI Key: UITKHKNFVCYWNG-UHFFFAOYSA-N
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Description

Benzophenonetetracarboxylic acid is an aromatic organic compound with the chemical formula C₁₇H₆O₇. It is known for its role in the synthesis of polyimides and as a curing agent for epoxy resins. This compound is characterized by its high thermal stability and chemical resistance, making it valuable in various industrial applications .

Biochemical Analysis

Biochemical Properties

4,4’-Carbonyldiphthalic acid plays a significant role in biochemical reactions, particularly in the modification of enzymes. It has been shown to improve the activity and stability of alkaline phosphatases from psychrophilic and mesophilic organisms by chemically modifying aliphatic or amino groups . This interaction enhances the enzyme’s performance, making it more efficient in catalyzing biochemical reactions.

Cellular Effects

The effects of 4,4’-Carbonyldiphthalic acid on various types of cells and cellular processes are profound. It influences cell function by enhancing enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to stabilize enzymes ensures that cellular processes proceed efficiently, thereby maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, 4,4’-Carbonyldiphthalic acid exerts its effects through binding interactions with biomolecules. It chemically modifies aliphatic or amino groups on enzymes, leading to increased enzyme activity and stability . This modification can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, changes in gene expression may occur as a result of these modifications, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Carbonyldiphthalic acid change over time. The compound is stable under specific conditions, but its stability and degradation can vary depending on the environment. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on enzyme activity and cellular processes .

Dosage Effects in Animal Models

The effects of 4,4’-Carbonyldiphthalic acid vary with different dosages in animal models. At lower doses, the compound enhances enzyme activity without causing adverse effects. At higher doses, toxic effects may be observed, including enzyme inhibition and disruption of cellular processes. Threshold effects have been noted, where a specific dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

4,4’-Carbonyldiphthalic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s ability to modify enzyme activity plays a crucial role in these pathways, ensuring that metabolic processes proceed efficiently .

Transport and Distribution

Within cells and tissues, 4,4’-Carbonyldiphthalic acid is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, ensuring that it reaches the target sites where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 4,4’-Carbonyldiphthalic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound can interact with the appropriate biomolecules to exert its effects .

Preparation Methods

Benzophenonetetracarboxylic acid is typically synthesized through a multistep process. The primary synthetic route involves the Friedel-Crafts alkylation of o-xylene to produce 3,3’,4,4’-tetramethyl benzophenone. This intermediate is then subjected to liquid-phase oxidation to yield benzophenonetetracarboxylic acid. The final step involves the dehydration of the acid to form the dianhydride .

In industrial production, the process is optimized to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Benzophenonetetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form its corresponding dianhydride.

    Reduction: Reduction reactions can convert the acid groups to alcohols.

    Substitution: The aromatic rings in benzophenonetetracarboxylic acid can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Benzophenonetetracarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzophenonetetracarboxylic acid can be compared with other similar compounds, such as:

Benzophenonetetracarboxylic acid stands out due to its unique combination of thermal stability, chemical resistance, and solubility, making it a versatile compound in various applications.

Properties

IUPAC Name

4-(3,4-dicarboxybenzoyl)phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O9/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITKHKNFVCYWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56585-48-9 (tetra-potassium salt), 68123-44-4 (magnesium[2:1]salt), 68123-48-8 (tetra-hydrochloride salt), 68226-90-4 (tri-potassium salt), 68226-91-5 (tri-hydrochloride salt)
Record name Benzophenone-3,3',4,4'-tetracarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2062456
Record name 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2479-49-4
Record name Benzophenonetetracarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2479-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenone-3,3',4,4'-tetracarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-carbonyldiphthalic acid
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Record name 4,4'-CARBONYLDIPHTHALIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Benzophenonetetracarboxylic Acid?

A1: Benzophenonetetracarboxylic acid has the molecular formula C17H10O9 and a molecular weight of 358.24 g/mol.

Q2: What spectroscopic data is available for characterizing Benzophenonetetracarboxylic Acid?

A2: Researchers commonly employ various spectroscopic techniques to characterize BTCA, including:

  • 1H NMR, 13C NMR: Provide information about the hydrogen and carbon environments within the molecule, confirming its structure. [, , ]
  • IR Spectroscopy: Identifies functional groups, such as carbonyl stretches characteristic of carboxylic acids and imide groups. [, , , ]
  • UV-Vis Spectroscopy: Can provide information about electronic transitions within the molecule, particularly relevant for studying photochemical reactions involving BTCA. []

Q3: What makes Benzophenonetetracarboxylic Acid significant in material science?

A3: BTCA is a key precursor in synthesizing polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. [, , , , , , , , ]

Q4: How does the structure of Benzophenonetetracarboxylic Acid contribute to the properties of the resulting polyimides?

A4: The rigid aromatic structure of BTCA contributes to the high glass transition temperatures (Tg) observed in BTCA-based polyimides, enabling their use in high-temperature applications. [, , ]

Q5: Can Benzophenonetetracarboxylic Acid be used to modify the properties of existing polymers?

A5: Yes, research shows that incorporating BTCA into epoxy resins can enhance their flame retardancy due to the increased char residue formation during thermal decomposition. []

Q6: What are the applications of Benzophenonetetracarboxylic Acid-based materials in aerospace engineering?

A6: BTCA-based polyimides are utilized in aerospace applications such as high-temperature adhesives, composite matrices for lightweight structures, and insulation materials for cryogenic environments. [, , , ]

Q7: How does the molecular weight of Benzophenonetetracarboxylic Acid-based polyimides affect their properties?

A7: Research indicates that lower molecular weight BTCA-based polyimides exhibit improved melt processability, making them easier to mold and shape, but might have lower glass transition temperatures. [, ]

Q8: Can the properties of Benzophenonetetracarboxylic Acid-based polyimides be further tuned?

A8: Yes, copolymerization of BTCA with other diamines or dianhydrides allows for the fine-tuning of polyimide properties, such as flexibility, solubility, and thermal stability. [, , ]

Q9: Are there any environmental concerns regarding the use and disposal of Benzophenonetetracarboxylic Acid-based materials?

A9: While BTCA-based polyimides are highly durable, their disposal can pose challenges due to their resistance to degradation. Research is exploring recycling methods and alternative, more sustainable polymers. []

Q10: Has Benzophenonetetracarboxylic Acid demonstrated catalytic activity?

A10: While BTCA itself might not be a typical catalyst, its derivatives, such as metal-organic frameworks (MOFs) incorporating BTCA, have shown potential in catalytic applications. []

Q11: Can computational chemistry be used to predict the properties of Benzophenonetetracarboxylic Acid-based materials?

A11: Yes, computational methods like density functional theory (DFT) can help predict electronic properties and reactivity of BTCA and its derivatives, aiding in material design. []

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